Predicted LogP Reduction of >1 Unit Relative to Piperidine Analog Enhances Aqueous Solubility Potential
The target compound N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7) exhibits a predicted LogP of 0.29 , while its piperidine analog N-(4-aminophenyl)-3-piperidin-1-ylpropanamide (CAS 738546-03-7) shows a predicted ACD/LogP of 1.50 . This reduction of 1.21 log units indicates that the morpholine-containing compound is substantially more hydrophilic, which correlates with improved aqueous solubility and potentially enhanced oral bioavailability or formulation ease.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.29 |
| Comparator Or Baseline | N-(4-aminophenyl)-3-piperidin-1-ylpropanamide (CAS 738546-03-7): ACD/LogP 1.50 |
| Quantified Difference | ΔLogP = -1.21 units (more hydrophilic) |
| Conditions | In silico prediction; target compound LogP from vendor datasheet ; comparator LogP from ACD/Labs Percepta Platform |
Why This Matters
Lower LogP predicts higher aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo pharmacokinetic profiling in drug discovery.
